molecular formula C14H22N2O4 B7587756 2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid

2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid

Cat. No. B7587756
M. Wt: 282.34 g/mol
InChI Key: OQXNGYYCBZCRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid is a chemical compound that is commonly referred to as O-Acetyl-L-ornithine. It is an amino acid derivative that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

O-Acetyl-L-ornithine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, O-Acetyl-L-ornithine has been shown to have anticancer properties, and it has been studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of O-Acetyl-L-ornithine is not fully understood. However, it has been shown to inhibit the growth of certain bacteria and cancer cells. It is believed that O-Acetyl-L-ornithine works by disrupting the metabolic pathways of these cells, leading to their death.
Biochemical and Physiological Effects
O-Acetyl-L-ornithine has been shown to have several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which plays a crucial role in regulating blood pressure and blood flow. Additionally, O-Acetyl-L-ornithine has been shown to increase the production of collagen, which is important for maintaining healthy skin and joints.

Advantages and Limitations for Lab Experiments

One of the main advantages of using O-Acetyl-L-ornithine in lab experiments is its antimicrobial and anticancer properties. This makes it a potential candidate for the development of new antibiotics and cancer treatments. However, one of the limitations of using O-Acetyl-L-ornithine in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the research on O-Acetyl-L-ornithine. One of the areas of research is the development of new antibiotics and cancer treatments using O-Acetyl-L-ornithine. Additionally, O-Acetyl-L-ornithine has been shown to have potential applications in the field of tissue engineering, where it can be used to promote the growth of new tissue. Further research is needed to fully understand the mechanism of action of O-Acetyl-L-ornithine and its potential applications in various fields.
Conclusion
In conclusion, O-Acetyl-L-ornithine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its antimicrobial and anticancer properties make it a potential candidate for the development of new antibiotics and cancer treatments. Further research is needed to fully understand the mechanism of action of O-Acetyl-L-ornithine and its potential applications in various fields.

Synthesis Methods

The synthesis of O-Acetyl-L-ornithine involves the reaction of L-ornithine with acetic anhydride in the presence of a catalyst. The resulting product is purified using chromatographic techniques to obtain pure O-Acetyl-L-ornithine. This synthesis method has been widely used in research laboratories to produce O-Acetyl-L-ornithine for various applications.

properties

IUPAC Name

2-[1-[2-(2-oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c17-12-6-2-1-3-7-15(12)10-13(18)16-8-4-5-11(16)9-14(19)20/h11H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXNGYYCBZCRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)N2CCCC2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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